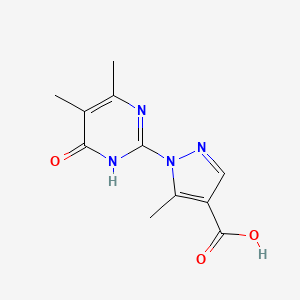

1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Overview

Description

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a pyrazole ring, both of which are known for their significant roles in medicinal chemistry due to their biological activities. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the construction of the pyrazole ring. Key steps include:

-

Formation of the Pyrimidine Ring:

- Starting materials: Acetylacetone and urea.

- Reaction conditions: Acidic or basic catalysis, typically under reflux conditions.

- Intermediate: 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine.

-

Formation of the Pyrazole Ring:

- Starting materials: The intermediate pyrimidine compound and hydrazine derivatives.

- Reaction conditions: Heating under reflux with appropriate solvents such as ethanol or methanol.

- Final product: this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products:

- Oxidation products: Carboxylic acids, ketones.

- Reduction products: Alcohols.

- Substitution products: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine and pyrazole derivatives.

Medicine: Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting its effects on cell proliferation and survival.

Comparison with Similar Compounds

- 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid

- 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Comparison: Compared to its analogs, 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid may exhibit unique properties due to the presence of the methyl group at the pyrazole ring. This can influence its binding affinity, solubility, and overall biological activity, making it a compound of particular interest for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, a compound with the CAS number 1286720-65-7, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₁H₁₂N₄O₃

- Molecular Weight : 248.24 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can help in preventing oxidative stress-related diseases .

- Antitumor Effects : Research indicates that derivatives of pyrimidine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Some studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .

- Anti-inflammatory Effects : The potential to modulate inflammatory pathways indicates its usefulness in treating chronic inflammatory conditions .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase and xanthine oxidase, which are critical in various metabolic pathways .

Case Studies

A series of studies have been conducted to evaluate the biological efficacy of this compound:

Study 1: Antitumor Activity

In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of human cancer cell lines (e.g., MCF7 breast cancer cells). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Study 2: Antimicrobial Efficacy

Research on related compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .

Study 3: Anti-inflammatory Potential

In vivo models showed that administration of related pyrimidine compounds reduced inflammation markers in conditions such as rheumatoid arthritis. The compounds were found to downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-5-6(2)13-11(14-9(5)16)15-7(3)8(4-12-15)10(17)18/h4H,1-3H3,(H,17,18)(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWPWYBYZOQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=C(C=N2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.